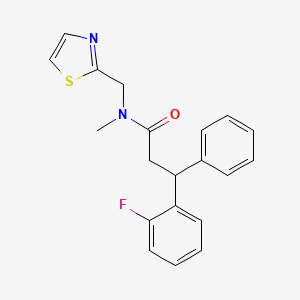![molecular formula C17H13F6NO3 B6054690 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mechanism of Action
BTF exerts its therapeutic effects through its activation of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides, which are transcription factors that regulate gene expression. N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides play a critical role in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. BTF activates N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides by binding to their ligand-binding domain, leading to a conformational change that enables the recruitment of co-activators and subsequent gene transcription.
Biochemical and Physiological Effects
BTF has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BTF has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, BTF has been shown to improve insulin sensitivity and reduce hepatic glucose production. In inflammatory disorders, BTF has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.
Advantages and Limitations for Lab Experiments
BTF has several advantages for lab experiments, including its high potency and selectivity for N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides, which enables researchers to study the specific effects of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide activation. However, BTF also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for BTF research. In cancer research, BTF could be further studied for its potential as a combination therapy with other anti-cancer agents. In diabetes research, BTF could be studied for its potential as a treatment for diabetic complications, such as diabetic neuropathy. In inflammatory disorders, BTF could be studied for its potential as a treatment for autoimmune disorders, such as rheumatoid arthritis.
Conclusion
BTF is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its activation of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. While there are some limitations to its use in lab experiments, there are several potential future directions for BTF research that could lead to the development of novel therapies for various diseases.
Synthesis Methods
BTF can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)aniline with 4-methoxyphenol, followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
BTF has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and inflammatory disorders. In cancer research, BTF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes research, BTF has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In inflammatory disorders, BTF has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO3/c1-26-13-2-4-14(5-3-13)27-9-15(25)24-12-7-10(16(18,19)20)6-11(8-12)17(21,22)23/h2-8H,9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKULGGJUSBJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6054622.png)
![1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime](/img/structure/B6054625.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine](/img/structure/B6054633.png)
![2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6054640.png)
![1-[2-(difluoromethoxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6054641.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6054646.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)

![1-(4-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6054676.png)
![1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)